Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19044436
InChI: InChI=1S/C13H14N2O3/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC19044436

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate -

Specification

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name ethyl 5-(methylamino)-2-phenyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H14N2O3/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3
Standard InChI Key MFAWNEXPFVZKER-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)NC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a central oxazole ring substituted with a phenyl group at position 2, a methylamino group at position 5, and an ethyl carboxylate moiety at position 4 (Figure 1). Key properties include:

PropertyValueSource
Molecular FormulaC13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight246.26 g/mol
Boiling Point392.8 ± 45.0 °C (Predicted)
Density1.203 ± 0.06 g/cm³ (Predicted)
pKa1.12 ± 0.10 (Predicted)

Figure 1: Structural depiction of ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate.

The IUPAC name is ethyl 5-(methylamino)-2-phenyl-1,3-oxazole-4-carboxylate, and its InChI key is HEHYETXFNXZAOB-UHFFFAOYSA-N .

Synthesis and Optimization

Cyclization of Amino Acid Derivatives

A common method involves cyclizing precursors derived from phenylalanine or glycine. For example:

  • Esterification: Amino acids (e.g., phenylalanine) are converted to ethyl esters using thionyl chloride (SOCl2\text{SOCl}_2) in ethanol .

  • Formylation/Acetylation: The esters react with trimethyl orthoformate or orthoacetate to form intermediates .

  • Oxazole Formation: Cyclization with P2O5\text{P}_2\text{O}_5, MgO, and chloroform yields the oxazole core .

Example Reaction:

Phenylalanine ethyl ester+Trimethyl orthoformateP2O5,CHCl3Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate\text{Phenylalanine ethyl ester} + \text{Trimethyl orthoformate} \xrightarrow{\text{P}_2\text{O}_5, \text{CHCl}_3} \text{Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate}

Yields for this route typically range from 73% to 96% .

Copper-Catalyzed Tandem Oxidative Cyclization

An alternative method employs copper catalysts to facilitate tandem oxidative cyclization of alkynes and amines, achieving yields up to 85% . This approach is advantageous for scalability and functional group tolerance.

Biological Activities and Applications

Metabolic Regulation

Oxazole derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. Compound 22 (a related oxazole) demonstrated potent PPARα activity (EC50_{50} = 2.8 nM) and improved metabolic stability . These findings highlight potential applications in treating diabetes and dyslipidemia .

Future Perspectives

Drug Development

The compound’s scaffold is a promising candidate for optimizing antifungal and metabolic regulators. Structural modifications, such as replacing the ethyl group with bulkier esters, could enhance target selectivity .

Agricultural Chemistry

Oxazole-based fungicides are under investigation for crop protection. Field trials assessing efficacy against Botrytis cinerea and Colletotrichum fragariae are warranted .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator